Ridaforolimus, also known by its developmental names AP23573 and MK8669, is a potent inhibitor of the mammalian target of rapamycin (mTOR). It is classified as a macrolide lactam, which is a cyclic polyketide that contains both a cyclic amide and a cyclic ester group. This compound was developed to enhance the therapeutic efficacy of rapamycin by improving its solubility and bioavailability. Ridaforolimus exhibits significant antitumor activity by selectively inhibiting mTOR signaling pathways, which are critical in regulating cell growth, proliferation, and survival in various cancers .
Ridaforolimus acts as a specific inhibitor of mTOR, a protein kinase that plays a central role in regulating cell growth, proliferation, and survival [, ]. By forming a complex with FKBP12, it disrupts the mTOR complex 1 (mTORC1) signaling pathway, leading to:
This combined effect can lead to tumor growth suppression [].
Ridaforolimus functions primarily through its interaction with the mTOR signaling pathway. Upon administration, it forms a complex with FKBP12 (FK506-binding protein 12), which leads to the inhibition of mTOR complex 1 (mTORC1). This inhibition results in decreased phosphorylation of downstream targets such as ribosomal protein S6 and eukaryotic translation initiation factor 4E-binding protein 1, ultimately impairing protein synthesis and cell cycle progression . The chemical structure of ridaforolimus allows it to undergo specific phosphorylation reactions, enhancing its stability and solubility compared to its parent compound, rapamycin .
Ridaforolimus has demonstrated significant biological activity in preclinical and clinical studies. Its primary mechanism involves the inhibition of mTORC1, leading to various cellular effects including:
In addition to its antitumor properties, ridaforolimus has been shown to suppress immune responses, suggesting potential applications in transplantation medicine .
The synthesis of ridaforolimus involves several key steps that modify the structure of rapamycin. The most notable method includes:
Ridaforolimus has been investigated for various therapeutic applications:
Ridaforolimus is predominantly metabolized by cytochrome P450 3A enzymes in the liver. Its pharmacokinetics can be significantly altered when co-administered with other drugs that affect CYP3A activity:
These interactions necessitate careful consideration during clinical use to avoid adverse effects and ensure optimal dosing.
Ridaforolimus shares structural and functional similarities with other mTOR inhibitors. Here are some notable compounds for comparison:
Compound Name | Structure Type | Mechanism of Action | Unique Features |
---|---|---|---|
Rapamycin | Macrolide Lactam | mTOR Inhibition | First generation mTOR inhibitor; limited solubility |
Everolimus | Macrolide Lactam | mTOR Inhibition | Improved bioavailability over rapamycin |
Temsirolimus | Macrolide Lactam | mTOR Inhibition | Approved for renal cell carcinoma |
Zotarolimus | Macrolide Lactam | mTOR Inhibition | Investigational; similar mechanism |
Ridaforolimus is unique due to its enhanced aqueous solubility and stability compared to rapamycin and other analogs. This modification allows for better clinical applicability and efficacy in treating various cancers while minimizing side effects associated with traditional therapies .
Ridaforolimus, also known by its synonyms deforolimus, AP23573, and MK-8669, possesses the molecular formula C53H84NO14P [1] [2] [3] [4]. The compound has a molecular weight of 990.21 g/mol [1] [2] [5] [6] and an average mass of 990.222 Da [2]. The monoisotopic mass is precisely determined to be 989.562943 Da [2] [7]. The Chemical Abstracts Service (CAS) registry number for ridaforolimus is 572924-54-0 [1] [2] [3] [4].
The molecular structure of ridaforolimus is characterized by its International Chemical Identifier (InChI) key: BUROJSBIWGDYCN-GAUTUEMISA-N [3] [4] [7]. The compound exhibits a complex stereochemical arrangement with 15 out of 15 defined stereocenters and no E/Z centers [8]. This extensive stereochemical complexity reflects the sophisticated three-dimensional architecture inherited from its parent compound, rapamycin, with additional modifications at specific positions.
The systematic International Union of Pure and Applied Chemistry (IUPAC) name for ridaforolimus is: (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-dimethylphosphoryloxy-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone [3] [4].
Ridaforolimus demonstrates significantly improved aqueous solubility compared to its parent compound rapamycin [9] [10]. The compound exhibits very poor water solubility, with maximum aqueous solubility estimated at approximately 200 μg/mL [11], representing a substantial 77-fold improvement over rapamycin, which has a water solubility of only 2.6 μg/mL [11]. This enhanced aqueous solubility was one of the primary objectives in the development of ridaforolimus as a more pharmaceutically tractable rapalog.
The compound demonstrates good solubility in organic solvents, particularly dimethyl sulfoxide (DMSO), where it achieves a solubility of at least 2 mg/mL with clear solution formation [12]. Ridaforolimus is also soluble in ethanol, methanol, dimethyl formamide (DMF), and other polar organic solvents [13] [14]. This solubility profile makes ridaforolimus suitable for various pharmaceutical formulation approaches.
The lipophilicity of ridaforolimus is characterized by a logarithmic partition coefficient (LogP) value of 3.12 [6], indicating moderate lipophilic properties. This LogP value suggests that the compound possesses an appropriate balance between hydrophilic and lipophilic characteristics for pharmaceutical applications. The predicted acid dissociation constant (pKa) value is 10.40±0.70 [5], indicating basic properties under physiological conditions.
Ridaforolimus belongs to the class of rapamycin analogs known as rapalogs, which share the central macrolide structure of the parent compound while differing in specific functional group modifications [16] [17]. The fundamental structural framework consists of a large macrocyclic lactone ring system that maintains the essential binding characteristics for interaction with FKBP12 (FK506 Binding Protein 12) [16] [18].
The key structural distinction of ridaforolimus from rapamycin lies in the modification at the C40 position (also referred to as C42 in some literature) [9] [10] [17]. While rapamycin contains a hydroxyl group at this position, ridaforolimus features a dimethylphosphinate moiety [19] [13]. This specific chemical modification was strategically designed through computer-aided drug design (CADD) approaches, with the C40 site identified as an optimal location for chemical modification due to its distance from the critical FKBP12 and mammalian target of rapamycin (mTOR) binding sites [9] [10].
Compared to other rapalogs, ridaforolimus demonstrates distinct structural characteristics. Everolimus contains a hydroxyethyl ester substitution at the same position, while temsirolimus incorporates a dihydroxymethyl propionic acid ester group [16] [17]. These modifications result in different pharmacokinetic and pharmacodynamic properties among the rapalogs. The dimethylphosphinate group in ridaforolimus contributes to enhanced water solubility while maintaining the biological activity profile similar to the parent compound [9] [10].
The molecular weights vary among the rapalogs: rapamycin (914.2 g/mol), ridaforolimus (990.2 g/mol), everolimus (958.2 g/mol), and temsirolimus (1030.3 g/mol) [16]. Despite these structural differences, all rapalogs maintain the ability to form complexes with FKBP12 and subsequently inhibit mTOR complex 1 (mTORC1) through the same allosteric mechanism as rapamycin [16] [17].
Ridaforolimus is synthesized through a semisynthetic approach using rapamycin as the starting material [19] [13]. This semisynthetic strategy leverages the complex natural product structure of rapamycin, which would be extremely challenging to construct through total synthesis, while introducing specific modifications to improve pharmaceutical properties.
The semisynthetic approach begins with rapamycin, which is obtained through fermentation of Streptomyces hygroscopicus [20]. The natural product serves as a sophisticated molecular scaffold that already contains the majority of the complex stereochemical features and the macrocyclic lactone framework essential for biological activity. This approach significantly reduces the synthetic complexity compared to de novo total synthesis while allowing for precise structural modifications at specific positions.
The semisynthetic strategy for ridaforolimus specifically targets the C42 position (numbered according to the rapamycin nomenclature system) for selective chemical modification [19] [13]. This position was chosen based on structure-activity relationship studies and molecular modeling that identified it as a site where modifications could be introduced without disrupting the critical binding interactions with FKBP12 and mTOR [9] [10].
The key synthetic transformation in ridaforolimus preparation involves the selective alkylation of the 42-hydroxy group in rapamycin with a dimethylphosphinate moiety [19] [13]. This reaction represents a critical step that transforms the parent natural product into the modified analog with enhanced solubility properties.
The alkylation reaction requires careful control of reaction conditions to ensure selective modification of the target hydroxyl group while preserving the integrity of other functional groups present in the complex rapamycin structure. The dimethylphosphinate group serves as an alkylating agent that forms a phosphinate ester linkage with the 42-hydroxyl position [19] [13].
The introduction of the dimethylphosphinate moiety significantly alters the physicochemical properties of the resulting compound. The phosphinate group contributes additional polarity and hydrogen bonding capability, which directly correlates with the observed improvement in aqueous solubility compared to rapamycin [9] [10]. The dimethyl substitution pattern on the phosphorus atom provides steric and electronic characteristics that optimize the balance between solubility enhancement and maintenance of biological activity.
This synthetic approach demonstrates the successful application of medicinal chemistry principles to natural product modification, where strategic structural changes can lead to improved pharmaceutical properties while retaining the desired biological activity profile. The selective nature of this transformation ensures that the critical molecular recognition elements responsible for mTOR inhibition remain intact in the final product [9] [10] [13].
Property | Ridaforolimus | Rapamycin | Everolimus | Temsirolimus |
---|---|---|---|---|
Molecular Formula | C₅₃H₈₄NO₁₄P | C₅₁H₇₉NO₁₃ | C₅₃H₈₃NO₁₄ | C₅₆H₈₇NO₁₆ |
Molecular Weight (g/mol) | 990.2 | 914.2 | 958.2 | 1030.3 |
Water Solubility | ~200 μg/mL | ~2.6 μg/mL | Sparingly soluble | Water insoluble |
C40/C42 Modification | Dimethylphosphinate | None (parent) | Hydroxyethyl ester | Dihydroxymethyl propionic acid ester |
LogP | 3.12 | High lipophilicity | High lipophilicity | High lipophilicity |
Melting Point (°C) | 95-98 | 183-185 | Not specified | Not specified |
Storage Temperature | -10 to -25°C | -20°C or below | -20°C | -20°C |
Bioavailability (%) | 16 | 14-18 | 20 | 100 (IV) |
Half-life (hours) | 30-75 | 46-78 | 26-30 | 9-27 |
Ridaforolimus exerts its biochemical effects through a complex ternary mechanism involving FK506-binding protein twelve as a critical intermediary protein. The compound binds with high affinity to FK506-binding protein twelve, forming a stable binary complex that serves as the foundation for subsequent mechanistic target of rapamycin inhibition [1] [2] [3]. This initial binding interaction occurs within the hydrophobic pocket of FK506-binding protein twelve, where ridaforolimus occupies the same binding site as rapamycin and other rapalogues [4] [5].
The ridaforolimus-FK506-binding protein twelve complex formation involves multiple molecular contacts that stabilize the binary association. Crystallographic studies of related rapamycin analogues demonstrate that the macrolide core structure, which is identical between ridaforolimus and rapamycin, maintains the essential binding determinants for FK506-binding protein twelve recognition [4]. The binding kinetics demonstrate slow dissociation rates, contributing to the prolonged pharmacodynamic effects observed in cellular systems [6].
FK506-binding protein twelve serves not merely as a binding partner but as an essential allosteric cofactor that enables ridaforolimus to achieve its biological activity. Without FK506-binding protein twelve, ridaforolimus lacks the ability to interact with mechanistic target of rapamycin, as demonstrated in studies where FK506-binding protein twelve depletion abolishes ridaforolimus efficacy [7] [8]. The binary complex undergoes conformational changes that expose a mechanistic target of rapamycin-binding surface, creating the molecular basis for ternary complex formation.
The ridaforolimus-FK506-binding protein twelve binary complex demonstrates pronounced selectivity for mechanistic target of rapamycin complex one over mechanistic target of rapamycin complex two under normal therapeutic conditions [9] [10]. This selectivity stems from the differential accessibility of the FK506-binding protein twelve-rapamycin binding domain across the two complexes. In mechanistic target of rapamycin complex one, the FK506-binding protein twelve-rapamycin binding domain remains accessible for ternary complex formation, enabling potent inhibition with half-maximal inhibitory concentrations in the sub-nanomolar range [1] [11].
Mechanistic target of rapamycin complex one inhibition by ridaforolimus occurs through allosteric mechanism rather than direct active site competition [12] [4]. The ternary complex formation induces conformational changes in the mechanistic target of rapamycin kinase domain that impair substrate recognition and catalytic activity. This allosteric inhibition explains the non-competitive nature of ridaforolimus inhibition and the sustained duration of mechanistic target of rapamycin complex one suppression following drug washout [13].
The selectivity for mechanistic target of rapamycin complex one results in characteristic downstream signaling changes, including potent inhibition of ribosomal protein S6 kinase one and eukaryotic translation initiation factor four E-binding protein one phosphorylation [11] [14]. These effects occur with half-maximal inhibitory concentrations of 0.2 nanomolar and 5.6 nanomolar, respectively, demonstrating the exquisite sensitivity of mechanistic target of rapamycin complex one substrates to ridaforolimus treatment [11].
Under standard therapeutic concentrations and acute treatment conditions, ridaforolimus demonstrates marked selectivity for mechanistic target of rapamycin complex one inhibition while largely sparing mechanistic target of rapamycin complex two function [9] [10]. This differential sensitivity arises from structural differences in the two complexes that influence FK506-binding protein twelve-rapamycin binding domain accessibility. In mechanistic target of rapamycin complex two, the Rictor carboxyl-terminal domain occludes the FK506-binding protein twelve-rapamycin binding site, reducing the affinity for ridaforolimus-FK506-binding protein twelve complex binding [15].
However, prolonged exposure to ridaforolimus or treatment with elevated concentrations can overcome this selectivity barrier and result in mechanistic target of rapamycin complex two inhibition [16]. Studies in acute myeloid leukemia cells demonstrated that extended treatment with rapamycin derivatives, including ridaforolimus, leads to mechanistic target of rapamycin complex two disruption and subsequent protein kinase B phosphorylation inhibition at serine 473 [16]. This secondary effect contributes to the enhanced anti-proliferative activity observed with sustained ridaforolimus exposure.
The temporal dynamics of mechanistic target of rapamycin complex inhibition reveal that mechanistic target of rapamycin complex one suppression occurs within minutes of ridaforolimus administration, while mechanistic target of rapamycin complex two effects require hours to days of continuous exposure [17] [16]. This differential time course has important implications for dosing strategies and explains why intermittent dosing regimens can maintain mechanistic target of rapamycin complex one inhibition while minimizing mechanistic target of rapamycin complex two-related adverse effects [1] [13].
Molecular docking investigations of ridaforolimus with mechanistic target of rapamycin have provided detailed insights into the three-dimensional binding interactions that govern therapeutic activity [18] [19] [20]. Computational studies demonstrate that ridaforolimus, in complex with FK506-binding protein twelve, fits into a hydrophobic cleft formed between the amino-terminal and carboxyl-terminal lobes of the mechanistic target of rapamycin kinase domain [18] [19]. The binding energy calculations indicate favorable interactions with binding affinities in the range of -8.0 to -8.2 kilocalories per mole, consistent with the high potency observed in experimental systems [18].
The FK506-binding protein twelve-rapamycin binding domain of mechanistic target of rapamycin contains critical amino acid residues that form specific contacts with the ridaforolimus-FK506-binding protein twelve complex [21] [12]. Key interaction sites include Tryptophan-2239, Leucine-2185, and additional residues that create a complementary binding surface for the ternary complex [18] [20]. Mutagenesis studies of these residues demonstrate their essential role in ridaforolimus sensitivity, with mutations preventing ternary complex formation and conferring drug resistance [7].
The binding kinetics of ridaforolimus demonstrate non-linear pharmacological behavior consistent with saturable binding to cellular components [6] [22]. Red blood cell partitioning plays a significant role in ridaforolimus distribution, with FK506-binding protein twelve in erythrocytes serving as a major binding reservoir [6]. This saturable binding contributes to the non-linear pharmacokinetics observed clinically and influences the relationship between dose and systemic exposure [6] [23].
Dissociation kinetics studies reveal that ridaforolimus forms exceptionally stable complexes with mechanistic target of rapamycin, with dissociation half-times measured in hours rather than minutes [24] [13]. This prolonged residence time on target explains the sustained pharmacodynamic effects observed even after ridaforolimus clearance from plasma compartments [14] [13]. The stability of the ternary complex contrasts with the rapid dissociation observed for other kinase inhibitors and contributes to the unique pharmacological profile of rapalogues.
The structure-activity relationships of ridaforolimus center on modifications to the rapamycin scaffold that enhance pharmaceutical properties while maintaining biological activity [22] [4] [5]. The most significant structural modification in ridaforolimus involves the introduction of a phosphate ester at the carbon-40 position, which dramatically improves aqueous solubility from 200 micrograms per milliliter to approximately 8.9 milligrams per milliliter [6]. This modification addresses a key limitation of rapamycin while preserving the essential pharmacophore elements required for FK506-binding protein twelve and mechanistic target of rapamycin binding.
The macrolide core structure of ridaforolimus remains identical to rapamycin, ensuring conservation of the critical binding determinants for both FK506-binding protein twelve and the FK506-binding protein twelve-rapamycin binding domain of mechanistic target of rapamycin [4] [5]. Crystallographic structure-activity analyses demonstrate that modifications to the core macrocycle significantly impair biological activity, establishing this region as the essential pharmacophore [5]. The conservation of specific functional groups, including the carbon-7 methoxy group, maintains optimal positioning at the FK506-binding protein twelve-mechanistic target of rapamycin interface [5].
Lipophilicity modifications in ridaforolimus enhance cellular uptake while maintaining the hydrophobic interactions necessary for target binding [6]. The compound exhibits strong membrane partitioning that facilitates cellular accumulation, contributing to the potent biological activity observed at nanomolar concentrations [11] [6]. However, this enhanced lipophilicity also contributes to the extensive red blood cell binding that characterizes ridaforolimus pharmacokinetics [6].
The structure-activity relationships reveal that modifications to the FK506-binding protein twelve binding domain or the mechanistic target of rapamycin contact regions result in significant activity loss [5] [8]. Studies with synthetic analogues containing alterations to these critical regions demonstrate reduced binding affinity and diminished biological activity [5]. These findings establish clear structure-activity constraints that guide the development of next-generation rapalogues.
Ridaforolimus treatment results in potent inhibition of eukaryotic translation initiation factor four E-binding protein one phosphorylation, with half-maximal inhibitory concentrations of 5.6 nanomolar in cellular systems [11]. This inhibition occurs through direct disruption of mechanistic target of rapamycin complex one kinase activity toward eukaryotic translation initiation factor four E-binding protein one substrate [25] [26]. The compound blocks phosphorylation at multiple regulatory sites, including threonine-37, threonine-46, threonine-70, and serine-65, leading to comprehensive inhibition of eukaryotic translation initiation factor four E-binding protein one function [27] [25].
The inhibition of eukaryotic translation initiation factor four E-binding protein one phosphorylation occurs through a hierarchical mechanism where ridaforolimus preferentially blocks priming phosphorylations at threonine-37 and threonine-46 [25]. These initial phosphorylation events are required for subsequent phosphorylation at carboxyl-terminal sites, creating a cascade effect where ridaforolimus treatment prevents the complete activation sequence [25] [26]. The dephosphorylated eukaryotic translation initiation factor four E-binding protein one retains high affinity for eukaryotic translation initiation factor four E, preventing formation of the active eukaryotic translation initiation factor four F complex [28] [27].
Ribosomal protein S6 kinase one represents an even more sensitive target for ridaforolimus inhibition, with half-maximal inhibitory concentrations of 0.2 nanomolar [11] [29]. The compound blocks phosphorylation at critical regulatory sites including threonine-389, threonine-229, and serine-404, leading to complete kinase inactivation [29]. Threonine-389 emerges as the principal target of ridaforolimus-induced ribosomal protein S6 kinase one inactivation, with this phosphorylation event being essential for kinase activity [29].
The coordinated inhibition of both eukaryotic translation initiation factor four E-binding protein one and ribosomal protein S6 kinase one results in comprehensive suppression of cap-dependent protein synthesis [28] [27]. This dual inhibition creates a synergistic effect on translation control, contributing to the potent anti-proliferative activity observed with ridaforolimus treatment [1] [30]. The translation inhibition preferentially affects proteins with complex five-prime untranslated regions, including many oncogenes and growth-promoting factors [28].
Ridaforolimus exerts profound effects on cell cycle regulatory proteins, primarily through its impact on growth factor-dependent signaling pathways that control cell cycle progression [30] [31]. The compound induces cell cycle arrest predominantly in the G0-G1 phase, preventing cells from entering S phase and proceeding through DNA synthesis [30] [32]. This arrest occurs through multiple mechanisms involving both direct effects on mechanistic target of rapamycin signaling and indirect consequences of protein synthesis inhibition.
The expression of G1 phase cyclins, including cyclin D1, cyclin D2, and cyclin D3, becomes significantly reduced following ridaforolimus treatment [16] [32]. These cyclins are normally required for progression through the G1-S checkpoint in association with their catalytic partners cyclin-dependent kinase four and cyclin-dependent kinase six [32]. The reduction in cyclin expression results from both transcriptional downregulation and decreased protein synthesis due to eukaryotic translation initiation factor four E-binding protein one and ribosomal protein S6 kinase one inhibition [30] [28].
Cyclin-dependent kinase inhibitor proteins, particularly p21 and p27, show enhanced expression and activity following ridaforolimus treatment [30] [32]. These proteins normally function as negative regulators of cell cycle progression by binding to and inhibiting cyclin-cyclin-dependent kinase complexes [32]. The upregulation of p21 and p27 occurs through mechanistic target of rapamycin-independent pathways and contributes to the maintenance of G1 arrest even after ridaforolimus clearance [30].
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